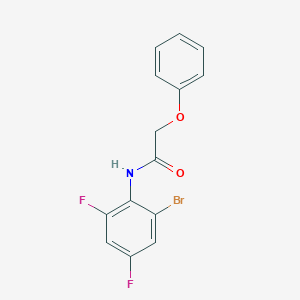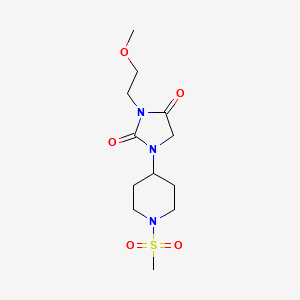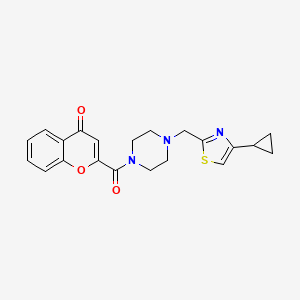![molecular formula C24H23N5O4S B2741349 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-72-7](/img/no-structure.png)
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to the one often focuses on synthesis methods, structural analysis, and potential applications in medicinal chemistry. For example, studies have explored the crystalline structures of related heterocyclic compounds to understand their chemical behavior and interactions. These compounds often exhibit complex hydrogen bonding patterns and crystal structures, which are crucial for designing drugs with specific target interactions (Low et al., 2004).
Antiviral and Anti-inflammatory Applications
Compounds within this class have been investigated for their antiviral and anti-inflammatory properties. For instance, derivatives of pyrimidine-diones have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Supramolecular Chemistry
The incorporation of pyrimidine derivatives into supramolecular assemblies has been explored, indicating potential uses in materials science and nanotechnology. These studies focus on the ability of such compounds to form hydrogen-bonded networks with specific geometries, which could be useful in creating novel materials with designed properties (Fonari et al., 2004).
Catalysis and Synthetic Chemistry
Research has also delved into the use of related compounds as catalysts or intermediates in synthesizing complex heterocyclic structures. This work supports the development of new synthetic methods that could be applied in pharmaceutical manufacturing, highlighting the versatility of these compounds in facilitating chemical transformations (Rahmani et al., 2018).
Environmental Degradation Studies
Some studies focus on the microbial degradation of related compounds, which is relevant for understanding how these substances break down in the environment. This research could inform the development of more sustainable pharmaceuticals and chemicals with reduced environmental impact (Kropp et al., 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 1,2,4-triazole derivative with a pyrimidine derivative. The 1,2,4-triazole derivative is first functionalized with a thiol group, which is then reacted with a ketone group on the pyrimidine derivative to form the final compound.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "2-chloro-4,6-dimethoxypyrimidine" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "React 2,5-dimethylphenylamine with thiourea in ethanol to form 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "Step 2: Synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "React 4-methoxybenzaldehyde with 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "Step 3: Synthesis of 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde with ethyl acetoacetate in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester with 2-chloro-4,6-dimethoxypyrimidine in ethanol to form 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |
CAS RN |
852048-72-7 |
Product Name |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Molecular Formula |
C24H23N5O4S |
Molecular Weight |
477.54 |
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N5O4S/c1-14-4-5-15(2)19(10-14)29-21(11-17-12-22(31)26-23(32)25-17)27-28-24(29)34-13-20(30)16-6-8-18(33-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H2,25,26,31,32) |
InChI Key |
FADYTZVTLFDWFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)
![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)



![Tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate](/img/structure/B2741274.png)
![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)
![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)


